2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide
Description
The compound “2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide” features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a 2-chlorobenzyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3-ethylphenyl group. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (ethylphenyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-2-15-6-5-8-17(12-15)25-20(28)14-31-23-26-19-10-11-30-21(19)22(29)27(23)13-16-7-3-4-9-18(16)24/h3-12H,2,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXXLAQTJQSDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
- Compound 687563-28-6 (): Features a thieno[3,2-d]pyrimidin-4-one core with a 4-chlorophenyl group at position 3 and a 2-(trifluoromethyl)phenylacetamide at position 2.
- N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide (10a) (): Incorporates a benzothieno-triazolo-pyrimidine core, which introduces additional ring strain and hydrogen-bonding sites. The phenylacetamide substituent lacks the ethyl group, reducing steric hindrance and altering binding interactions .
Chromeno[2,3-d]pyrimidine Derivatives
- 866350-09-6 (): Replaces the thiophene ring with a chromene moiety fused to pyrimidine. The 4-methoxyphenyl and 3-chlorophenyl groups modulate electronic properties differently, with methoxy providing electron-donating effects that contrast with the target compound’s chloro and ethyl groups .
Substituent Effects on Physicochemical Properties
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